N-(2-bromophenyl)-3,5-dimethoxybenzamide
Description
N-(2-Bromophenyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group attached to a 2-bromophenylamine moiety. Its structural features, such as the electron-donating methoxy groups and the bromine atom at the ortho position of the phenyl ring, influence its electronic properties, solubility, and interactions with biological targets .
Properties
Molecular Formula |
C15H14BrNO3 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-11-7-10(8-12(9-11)20-2)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
NDOFKCQHDRFYKW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Br)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their modifications:
Key Observations :
- Bromine Position : Moving the bromine from the ortho (target compound) to para position (e.g., N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) alters molecular packing and hydrogen-bonding networks, as seen in crystallographic studies .
- Methoxy Group Number : Increasing methoxy groups (e.g., 3,4,5-trimethoxy vs. 3,5-dimethoxy) enhances steric bulk and electron density, affecting receptor binding .
- Heterocyclic Cores: Indenothiazole derivatives (e.g., 7d) exhibit divergent biological profiles due to their planar, aromatic systems, which may improve DNA intercalation .
Anticancer Activity:
- Compound 6g : Replacing a picolinamide group with 3,5-dimethoxybenzamide in resveratrol analogs resulted in significant growth inhibition (114.54%) in SNB-75 brain cancer cells, highlighting the importance of the dimethoxybenzamide moiety .
- B11 Derivative : Demonstrated enhanced cytotoxicity in vitro, likely due to the synergistic effects of bromine and methylphenylamido groups .
Antiviral Activity:
- Indenothiazole derivatives (e.g., 7d, 7h) showed moderate anti-SARS-CoV-2 activity, with yields correlating with methoxy group placement (47% for 7d vs. 34% for 7i) .
Physicochemical Properties
NMR Spectral Data:
- Target Compound : Key ¹³C NMR signals at δ 166.3 (amide C=O), 160.9 (methoxy-attached carbons), and 55.7 ppm (OCH₃) .
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Distinct shifts at δ 167.0 (C=O) and 112.3 ppm (aromatic C–Br), reflecting electronic differences .
Solubility and Crystallinity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
